

# Technical Guide: 2-Amino-3-(morpholinomethyl)pyridine

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## Compound of Interest

**Compound Name:** 2-Amino-3-(morpholinomethyl)pyridine

**CAS No.:** 1250814-06-2

**Cat. No.:** B1528636

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## Physicochemical Profiling and Synthetic Utility in Drug Discovery

### Executive Summary

**2-Amino-3-(morpholinomethyl)pyridine** (CAS: 1250814-06-2) is a critical heterocyclic intermediate utilized extensively in medicinal chemistry, particularly in the development of kinase inhibitors.<sup>[1]</sup> Its structure combines a 2-aminopyridine core—a privileged scaffold for ATP-competitive hinge binding—with a morpholinomethyl side chain, which modulates lipophilicity and enhances aqueous solubility.

This guide provides a rigorous technical analysis of the compound's molecular weight, physicochemical properties, synthetic methodologies, and application in fragment-based drug design (FBDD).

## Part 1: Physicochemical Specifications<sup>[2]</sup><sup>[3]</sup>

The precise molecular weight and elemental composition are fundamental for stoichiometry calculations in synthesis and mass spectrometry validation.

Table 1: Core Physicochemical Data

Property	Specification
Chemical Name	2-Amino-3-(morpholinomethyl)pyridine
CAS Number	1250814-06-2
Molecular Formula	C <sub>10</sub> H <sub>15</sub> N <sub>3</sub> O
Molecular Weight (Average)	193.25 g/mol
Monoisotopic Mass	193.1215 Da
Appearance	Off-white to yellow solid (typically)
Solubility	Soluble in DMSO, Methanol, DCM; Moderate in Water
pKa (Calculated)	~6.8 (Morpholine N), ~3.5 (Pyridine N)
LogP (Predicted)	0.5 – 0.9 (Lipophilic efficiency optimal range)
H-Bond Donors	1 (Primary Amine)
H-Bond Acceptors	4 (Pyridine N, Morpholine N/O, Amine N)

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*Technical Insight: The molecular weight of 193.25 g/mol places this fragment in the "sweet spot" for FBDD (Fragment-Based Drug Design), where the "Rule of Three" suggests fragments should have a MW < 300 Da. This allows for significant molecular growth during lead optimization without violating Lipinski's Rule of Five.*

## Part 2: Synthetic Methodology

The most robust route to **2-Amino-3-(morpholinomethyl)pyridine** is via Reductive Amination. This method is preferred over nucleophilic substitution (using chloromethyl precursors) due to milder conditions and higher functional group tolerance.

## Primary Synthetic Route: Reductive Amination

Precursors:

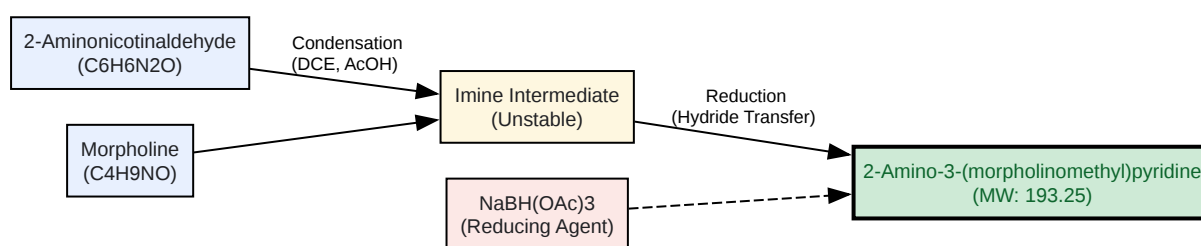
- 2-Aminonicotinaldehyde (2-Amino-3-formylpyridine)
- Morpholine
- Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ).

## Step-by-Step Protocol

- Imine Formation:
  - Dissolve 2-aminonicotinaldehyde (1.0 eq) in 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
  - Add Morpholine (1.1 – 1.2 eq).
  - Optional: Add a catalytic amount of Acetic Acid (AcOH) to catalyze imine formation.
  - Stir at room temperature for 1–2 hours. Monitoring: Check for disappearance of aldehyde via TLC or LCMS.
- Reduction:
  - Cool the reaction mixture to  $0^\circ\text{C}$ .
  - Add Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 eq) portion-wise.
  - Allow the reaction to warm to room temperature and stir overnight (12–16 hours).
- Work-up & Purification:

- Quench with saturated aqueous  $\text{NaHCO}_3$  to neutralize acid and decompose excess borohydride.
- Extract with DCM (3x).
- Wash combined organics with brine, dry over  $\text{Na}_2\text{SO}_4$ , and concentrate in vacuo.
- Purification: Flash column chromatography (Silica gel; Eluent: DCM/MeOH/ $\text{NH}_3$  gradient) or recrystallization depending on purity.

## Visualizing the Synthetic Logic



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Figure 1: Reductive amination workflow for the synthesis of the target scaffold.

## Part 3: Structural Characterization

Validating the identity of the synthesized compound is critical. The following spectral signatures are diagnostic for **2-Amino-3-(morpholinomethyl)pyridine**.

### 1. Mass Spectrometry (LC-MS)

- Ionization Mode: ESI Positive (+).
- Expected Peak:  $[\text{M}+\text{H}]^+ = 194.13$  m/z.
- Interpretation: A clean peak at 194 confirms the successful coupling and reduction. Absence of 192 m/z indicates full reduction of the imine.

### 2. Proton NMR ( $^1\text{H}$ -NMR) – 400 MHz, $\text{DMSO-d}_6$

- Pyridine Ring:
  - ~8.0 ppm (dd, 1H, H-6 position)[2]
  - ~7.4 ppm (dd, 1H, H-4 position)
  - ~6.6 ppm (dd, 1H, H-5 position)
- Amino Group:
  - ~6.0 ppm (bs, 2H, -NH<sub>2</sub>). Note: Exchangeable with D<sub>2</sub>O.
- Benzylic Bridge:
  - ~3.4 ppm (s, 2H, Ar-CH<sub>2</sub>-N). Diagnostic singlet connecting ring to morpholine.
- Morpholine Ring:
  - ~3.5–3.6 ppm (t, 4H, -CH<sub>2</sub>-O-CH<sub>2</sub>-)
  - ~2.3–2.4 ppm (t, 4H, -CH<sub>2</sub>-N-CH<sub>2</sub>-)

## Part 4: Pharmaceutical Utility & Drug Design[2]

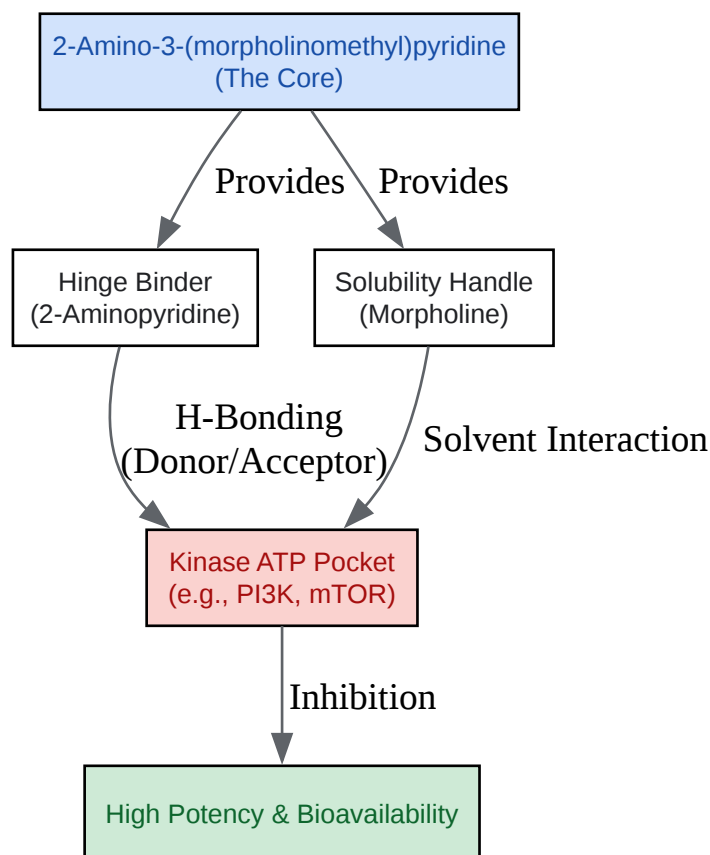
This molecule is not just a random intermediate; it is a "privileged structure" in oncology and immunology drug discovery.

### Mechanism of Action in Kinase Inhibitors

- Hinge Binding: The 2-aminopyridine motif functions as a bidentate hydrogen bond donor/acceptor system. It mimics the adenine ring of ATP, forming crucial hydrogen bonds with the kinase hinge region (e.g., backbone NH and CO residues).
- Solvent Exposure: The morpholinomethyl group at the 3-position projects towards the solvent front. This serves two purposes:
  - Solubility: The morpholine oxygen and nitrogen increase polarity, improving oral bioavailability.

- Selectivity: The steric bulk of the morpholine ring can induce selectivity by clashing with non-conserved residues in off-target kinases.

## Strategic Application Logic



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Figure 2: Pharmacophore mapping of the scaffold in kinase inhibitor design.

## References

- National Center for Biotechnology Information. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. Retrieved from [[Link](#)]

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## Sources

- [1. CAS: 1250814-06-2 | CymitQuimica \[cymitquimica.com\]](#)
- [2. rsc.org \[rsc.org\]](#)
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